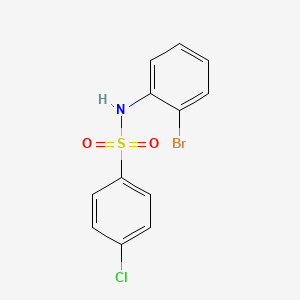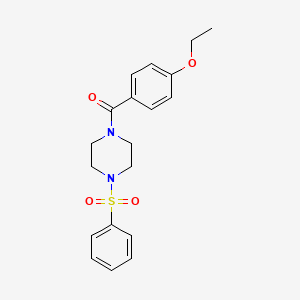![molecular formula C22H17BrN4O B5785136 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a hydrazone derivative of 2-methoxybenzaldehyde and 4-quinazolinyl, and it has shown promising results in various studies as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, this compound has been studied as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied as a potential enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. In biotechnology, this compound has been studied as a potential fluorescent probe. It has been shown to exhibit strong fluorescence properties, which make it a useful tool for imaging and detection.
Mecanismo De Acción
The mechanism of action of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it is believed that this compound exerts its effects by binding to certain proteins or enzymes in the body. For example, in cancer cells, this compound has been shown to inhibit the activity of certain proteins, such as Akt and ERK, which are involved in cell proliferation and survival. In enzyme inhibition, this compound binds to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. In enzyme inhibition, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. In biotechnology, this compound has been shown to exhibit strong fluorescence properties, which make it a useful tool for imaging and detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments is its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and biotechnology. This compound has shown promising results in various studies as a potential therapeutic agent, enzyme inhibitor, and fluorescent probe. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One potential direction is to further study its potential applications as an anticancer agent. This compound has shown promising results in various studies as a potential therapeutic agent, and further research could help to better understand its mechanism of action and potential clinical applications. Another potential direction is to study its potential applications as an enzyme inhibitor. This compound has been shown to inhibit the activity of certain enzymes, and further research could help to identify new targets for enzyme inhibition. Finally, another potential direction is to study its potential applications as a fluorescent probe. This compound has been shown to exhibit strong fluorescence properties, and further research could help to develop new imaging and detection tools.
Métodos De Síntesis
The synthesis of 2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of 2-methoxybenzaldehyde and 4-quinazolinyl hydrazine with 4-bromobenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%, and the purity is verified using NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-28-20-9-5-2-6-16(20)14-24-27-22-18-7-3-4-8-19(18)25-21(26-22)15-10-12-17(23)13-11-15/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJEXWKZKLWQO-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)




![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)

